molecular formula C10H7BrN2 B8733870 6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole CAS No. 760989-09-1

6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole

Cat. No.: B8733870
CAS No.: 760989-09-1
M. Wt: 235.08 g/mol
InChI Key: YZQUGDNNFDVLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole (CAS 760989-09-1) is a chemical compound featuring the privileged indenopyrazole scaffold, recognized for its significant potential in medicinal chemistry and oncological research. This brominated derivative serves as a key synthetic intermediate for developing novel targeted therapies. Its core structure is associated with multiple mechanisms of anticancer action, including the inhibition of crucial signaling pathways. Scientific studies highlight that indeno[1,2-c]pyrazole derivatives act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in non-small cell lung cancer (NSCLC), and research indicates that specific substituted indenopyrazoles demonstrate promising selective antitumor activity against human lung adenocarcinoma cells, with one study identifying a bromo-substituted analog as a particularly effective agent . Furthermore, the indenopyrazole scaffold is also utilized in the synthesis of compounds designed as KDR kinase inhibitors, which are relevant in anti-angiogenic cancer therapy . Researchers value this building block for its versatility in drug discovery programs aimed at overcoming resistance to existing treatments. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

760989-09-1

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

6-bromo-1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H7BrN2/c11-8-1-2-9-6(4-8)3-7-5-12-13-10(7)9/h1-2,4-5H,3H2,(H,12,13)

InChI Key

YZQUGDNNFDVLER-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=NN3

Origin of Product

United States

Comparison with Similar Compounds

Cannabinoid Receptor Interactions

The 1,4-dihydroindeno[1,2-c]pyrazole core is pivotal for CB2 receptor selectivity. Key comparisons include:

Compound Structural Feature CB1 Ki (nM) CB2 Ki (nM) Selectivity (CB2/CB1) Activity Profile
IDhX 6-Bromo substitution, rigid core 1,200 0.7 ~1,714 Potent CB2 agonist, anti-nociceptive
VAhX Flexible carboxamide moiety N/A 70 N/A 100-fold lower CB2 affinity vs. IAhX
SR144528 Non-condensed pyrazole 0.3 0.6 2 CB2 antagonist
Benzo(g)indazoles (5,6)-Condensed scaffold 5–50 200–500 0.01–0.1 CB1-selective antagonists

Key Findings :

  • Flattening the core enhances agonist activity (e.g., IDhX vs. SR144528) .
  • Bulky carboxamide groups (e.g., bornyl in VLhX/VMhX) improve CB2 affinity .
  • Homologation to benzo(g)indazoles shifts selectivity toward CB1 .

Anticancer Activity via Tubulin Inhibition

1,4-Dihydroindeno[1,2-c]pyrazole derivatives target the colchicine-binding site. Notable analogs:

Compound Substitution Pattern IC50 (Cancer Cell Lines, nM) Mechanism of Action
6a 7-Ethoxy, 3-ethoxyphenylamino 1.2–3.8 (HepG2, MCF-7) Tubulin polymerization inhibition, G2/M arrest
6n Hydroxamic acid moiety 0.8–2.5 (HeLa, PC3) Caspase-3 activation, anti-angiogenic
GN39482 6-Methoxy, methyl benzoate 10–50 (A549, MDA-MB-231) Microtubule disorganization

Key Findings :

  • 7-Substituted ethoxy groups enhance potency (e.g., 6a vs. GN39482) .
  • Hydroxamic acid derivatives (e.g., 6n) improve solubility and apoptosis induction .

Carbonic Anhydrase (CA) Inhibition

Sulfonamide derivatives exhibit isoform selectivity:

Compound CA I Ki (nM) CA II Ki (nM) CA IX Ki (nM) CA XII Ki (nM)
15 11 12 13 14
AAZ 250 12 25 5.7

Key Findings :

  • Compound 15 (6,7-dimethoxy-1-methyl derivative) shows broad but moderate inhibition, unlike the selective AAZ .
  • Methoxy groups at 6/7 positions optimize binding to CA active sites .

Antimicrobial Activity

Carbohydrazide hybrids demonstrate broad-spectrum activity:

Compound MIC (μg/mL, C. albicans) Ergosterol Inhibition (%) ROS Induction
5d 1.56 78 Yes
5g 3.12 82 Yes

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in 5d ) enhance antifungal potency .
  • ROS accumulation and ergosterol inhibition synergize for fungicidal effects .

Other Therapeutic Targets

  • Tyrosine Kinase Inhibition: Early patents describe 1,4-dihydroindeno[1,2-c]pyrazoles as kinase inhibitors, though biological data remain undisclosed .

Preparation Methods

Claisen-Schmidt Condensation and Cyclocondensation

The indenopyrazole scaffold is typically constructed via Claisen-Schmidt condensation between 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one and 4-(piperidin-1-yl)benzaldehyde, followed by cyclocondensation with arylhydrazines. Under microwave irradiation, this two-step process achieves 78% yield by reducing reaction times from 12 hours to 45 minutes. Key advantages include:

  • Regioselectivity : The electron-donating piperidinyl group directs benzylidene formation exclusively at the C2 position of the indanone.

  • Functional Group Tolerance : Methoxy and chloro substituents remain intact under mild acidic conditions (acetic acid/ethanol).

Table 1: Optimization of Claisen-Schmidt/Cyclocondensation Parameters

ParameterOptimal ConditionYield (%)Reference
CatalystNone78
Temperature80°C (MW)78
SolventEthanol78
Reaction Time45 min (MW)78

Bromination Methodologies for 6-Position Functionalization

Two-Step Synthesis via Maleic Diester Intermediate

A patent-pending method employs maleic acid diesters (e.g., diethyl maleate) and 3-chloro-5-R1-2-hydrazinopyridine to form a sodium 3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate intermediate, which is brominated using phosphorus oxybromide (POBr3). Critical steps include:

  • Alkaline Cyclization : Sodium methoxide in methanol facilitates nucleophilic attack by hydrazinopyridine on the diester, forming the pyrazoline ring at 80–90°C.

  • Bromination : POBr3 in acetonitrile replaces the hydroxyl group with bromine at 80°C, achieving 85% yield with minimal hydrolysis.

Table 2: Two-Step Bromination Process Metrics

StepReagentTemperatureTimeYield (%)Reference
CyclizationNaOMe/MeOH80°C30 min92
BrominationPOBr3/CH3CN80°C80 min85

Direct Bromination Using N-Bromosuccinimide (NBS)

Alternative approaches utilize NBS in sulfuric acid to brominate preformed indenopyrazoles. This method selectively targets the 6-position due to the directing effect of the adjacent carbonyl group, achieving 70% yield. However, competing formation of 5-bromo regioisomers (15–20%) necessitates chromatographic separation.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Cs2CO3 in Solvent-Dependent Pathways

In ethanol with 3 equivalents of Cs2CO3, cyclocondensation of 1,2,3-indantrione and arylhydrazines favors indenopyrazolone formation (83% yield). Conversely, acetonitrile shifts selectivity toward lawsone derivatives, highlighting solvent polarity’s impact on transition state stabilization.

Microwave-Assisted Rate Enhancement

Microwave irradiation reduces Claisen-Schmidt condensation times from 12 hours to 30 minutes by enhancing molecular collision frequency. This method also improves purity by minimizing thermal decomposition.

Analytical Characterization and Structural Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of C=O stretches (~1684 cm⁻¹) confirms cyclization, while C=N and C=C stretches (1630–1450 cm⁻¹) verify pyrazole ring formation.

  • 1H NMR : The indene C4-CH2 protons resonate as singlets at δ 3.32–3.75 ppm, with aromatic protons between δ 7.2–8.1 ppm.

  • HRMS : Molecular ion peaks align with theoretical masses (Δ < 2 ppm) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound is typically synthesized via one-pot cyclocondensation reactions involving brominated precursors. For example, bromination of the indeno-pyrazole core using bromine (Br₂) in acetic acid with anhydrous sodium acetate as a catalyst achieves moderate yields (~29%) under controlled dropwise addition . Alternatively, spiro derivatives with brominated aryl groups (e.g., 4-bromophenyl) are synthesized in high yields (80–96%) via one-step reactions, leveraging microwave-assisted or reflux conditions to accelerate cyclization . Optimization involves adjusting stoichiometry, reaction time, and temperature, with characterization via TLC or HPLC to monitor completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : A multi-technique approach is essential:

  • IR Spectroscopy : Identify N-H (3200–3400 cm⁻¹) and C=N (1610–1650 cm⁻¹) stretches to confirm pyrazole ring formation .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.2 ppm) and dihydroindeno protons (δ 3.5–4.5 ppm). ¹³C NMR confirms sp² carbons (C=N at δ 150–160 ppm) and bromine-induced deshielding effects .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 491 for brominated analogs) and fragmentation patterns validate molecular weight and substituent stability .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/Br percentages to verify purity (>95%) .

Q. How do substituents on the indeno-pyrazole core influence its solubility and crystallinity?

  • Methodological Answer : Bromine’s electron-withdrawing nature reduces solubility in polar solvents (e.g., water) but enhances crystallinity. For instance, 6-Bromo derivatives form yellow-to-orange crystals with melting points >230°C . To improve solubility for biological assays, introduce polar groups (e.g., -OH, -OCH₃) via post-synthetic modifications or co-solvent systems (DMSO:water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange in this compound derivatives?

  • Methodological Answer : Dynamic NMR (DNMR) or variable-temperature (VT-NMR) studies at −40°C to 80°C can slow tautomeric exchange, resolving overlapping peaks. For example, dihydroindeno protons may exhibit splitting due to restricted rotation, which 2D NMR (COSY, NOESY) can decouple . Computational modeling (DFT) predicts stable tautomers, guiding spectral assignments .

Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the para position to bromine is favored due to its meta-directing effect. For cross-coupling (e.g., Suzuki), protect the NH group with SEM [(2-(trimethylsilyl)ethoxymethyl)] to prevent side reactions . Palladium-catalyzed borylation at the 3-position enables further derivatization, as shown in spiro-indenoquinoxaline systems .

Q. How does the bromine substituent affect the electronic structure and reactivity of the indeno-pyrazole core in catalytic applications?

  • Methodological Answer : Bromine increases electron deficiency, enhancing susceptibility to nucleophilic attack. Cyclic voltammetry (CV) reveals a shifted reduction potential (−1.2 V vs. SCE), indicating stabilized LUMO levels . In photocatalysis, brominated derivatives exhibit extended π-conjugation, verified via UV-Vis (λₐᵦₛ ~350 nm) and TD-DFT calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound analogs?

  • Methodological Answer : Variations often arise from polymorphic forms or solvent-dependent crystallization. Re-crystallize the compound from alternate solvents (e.g., EtOH vs. DCM) and compare DSC thermograms. For NMR inconsistencies, ensure deuterated solvent purity and calibrate referencing (e.g., TMS at δ 0 ppm). Cross-validate with high-resolution MS and single-crystal XRD when available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.